6-Chloro-2-quinoxalinol-4-oxide
CAS No.:
Cat. No.: VC13839208
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5ClN2O2 |
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Molecular Weight | 196.59 g/mol |
IUPAC Name | 6-chloro-4-oxido-1H-quinoxalin-4-ium-2-one |
Standard InChI | InChI=1S/C8H5ClN2O2/c9-5-1-2-6-7(3-5)11(13)4-8(12)10-6/h1-4H,(H,10,12) |
Standard InChI Key | KDINSGBFCYLRRC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1Cl)[N+](=CC(=O)N2)[O-] |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 6-chloro-2-hydroxyquinoxaline-4-oxide. Common synonyms include 6-chloro-2-quinoxalinol-4-oxide and 6-chloro-2-hydroxyquinoxaline-4-oxide .
Molecular Formula and Weight
The molecular formula is C₈H₅ClN₂O₂, derived from the quinoxaline framework (C₈H₆N₂) with substitutions of chlorine (Cl), hydroxyl (OH), and oxide (O) groups. The molecular weight is 196.59 g/mol, calculated as follows:
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Carbon (12.01 × 8) = 96.08
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Hydrogen (1.01 × 5) = 5.05
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Chlorine (35.45 × 1) = 35.45
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Nitrogen (14.01 × 2) = 28.02
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Oxygen (16.00 × 2) = 32.00
Total = 196.59 g/mol
Structural Features
The compound features:
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A bicyclic quinoxaline ring system.
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A hydroxyl group (-OH) at position 2.
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A chlorine atom (-Cl) at position 6.
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An oxide group (-O-) at position 4.
The presence of the oxide group at position 4 significantly influences the compound’s reactivity, particularly in reduction reactions .
Synthesis and Catalytic Reduction
Synthetic Routes
6-Chloro-2-quinoxalinol-4-oxide is typically synthesized via the condensation of 4-chloro-2-nitroacetoacetanilide with a hydroxide base (e.g., NaOH or KOH). This reaction proceeds through a cyclization mechanism, forming the quinoxaline ring while introducing the oxide group .
Catalytic Reduction to 6-Chloro-2-hydroxyquinoxaline
The reduction of 6-chloro-2-quinoxalinol-4-oxide to 6-chloro-2-hydroxyquinoxaline (CAS 2427-71-6) is a critical industrial process. The reaction employs hydrogen gas (H₂) as a reducing agent in the presence of catalysts such as platinum, rhodium, ruthenium, or nickel. Key parameters include:
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Temperature: 20–150°C
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Pressure: 6–60 atmospheres
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Catalyst loading: 0.08–6.2 g per mole of substrate
Table 1: Catalyst Performance in Hydrogenation of 6-Chloro-2-quinoxalinol-4-oxide
Catalyst | Reaction Time (hours) | Yield (%) |
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Platinum | 5.5 | 68 |
Rhodium | 1.5 | 70 |
Ruthenium | 5.2 | 75 |
Nickel | 0.3 | 76 |
Palladium | 0.08 | <0.5 |
Nickel catalysts achieve the highest yields (76%) due to their superior selectivity in preventing over-reduction by-products like 3,4-dihydro-2-quinoxalinol. Palladium, in contrast, is ineffective (<0.5% yield) .
Physicochemical Properties
Physical State and Solubility
While direct data for the 4-oxide derivative is limited, analogous quinoxaline compounds exhibit:
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Density: ~1.5 g/cm³ (similar to 6-chloro-2-hydroxyquinoxaline) .
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Melting point: Estimated >250°C based on structural analogs .
Stability and Reactivity
The oxide group at position 4 renders the compound susceptible to reduction. It is stable under inert atmospheres but may decompose upon prolonged exposure to moisture or light.
Industrial Applications
Pharmaceutical Intermediates
6-Chloro-2-quinoxalinol-4-oxide is a precursor to 6-chloro-2-hydroxyquinoxaline, which is used in synthesizing antifungal and antibacterial agents. Derivatives such as 4-[(6-chloroquinoxalin-2-yl)oxy]phenol (PubChem CID 10989408) exhibit bioactivity in agrochemical formulations .
Agrochemical Development
Chlorinated quinoxalines are integral to herbicides and insecticides. For example, 6-chloro-2-(4-ethoxyphenoxy)quinoxaline (PubChem CID 10989408) demonstrates potent herbicidal activity .
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